molecular formula C9H12ClN3O3 B555653 H-D-Ala-pna hcl CAS No. 201731-77-3

H-D-Ala-pna hcl

Cat. No. B555653
M. Wt: 245.66 g/mol
InChI Key: YEXRLSXNWLNHQR-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Ala-pna hcl, also known as D-Alanine 4-nitroanilide hydrochloride, is a compound with the molecular weight of 245.67 . It is a chromogenic substrate for bacterial D-aminopeptidases .


Molecular Structure Analysis

The molecular formula of H-D-Ala-pna hcl is C9H11N3O3.HCl . The InChI code is 1S/C9H11N3O3.ClH/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15;/h2-6H,10H2,1H3,(H,11,13);1H .


Chemical Reactions Analysis

H-D-Ala-pna hcl is a substrate for bacterial D-aminopeptidases . These enzymes cleave the compound, leading to the release of 4-nitroaniline .


Physical And Chemical Properties Analysis

H-D-Ala-pna hcl has a molecular weight of 245.67 . It is stored at room temperature .

Scientific Research Applications

  • Antimicrobial Applications

    • Field : Biophysics
    • Application Summary : PNA is a nucleic acid mimic with high specificity and binding affinity to natural DNA or RNA, as well as resistance to enzymatic degradation. PNA sequences can be designed to selectively silence gene expression, which makes PNA a promising tool for antimicrobial applications .
    • Methods of Application : To overcome the poor membrane permeability of PNA, conjugates of PNA with different molecules have been developed. These conjugates are primarily tested as PNA carriers in antibacterial and antiviral applications .
    • Results : The results of these applications are not specified in the source .
  • Gene Therapeutic Applications

    • Field : Molecular Biology
    • Application Summary : PNA serves as an artificial functional analog of DNA. Being immune to enzymatic degradation and possessing strong affinity towards DNA and RNA, it is an ideal candidate for many medical and biotechnological applications that are of antisense and antigene in nature .
    • Methods of Application : PNA can be applied as antigene and antisense agents. The antigene PNA oligomers recognize and bind complementary DNA fragments of a specific gene and interfere with its transcription. In antisense strategies, PNA hybridizes with various kinds of RNA and hinders RNA processing, transport into the cytoplasm, or translation .
    • Results : The results of these applications are not specified in the source .

Safety And Hazards

The safety data sheet (SDS) for H-D-Ala-pna hcl can be found online . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

(2R)-2-amino-N-(4-nitrophenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3.ClH/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15;/h2-6H,10H2,1H3,(H,11,13);1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXRLSXNWLNHQR-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Ala-pna hcl

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